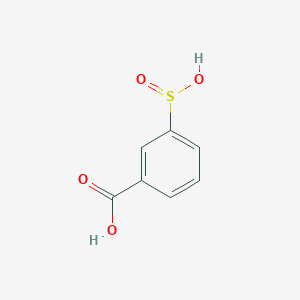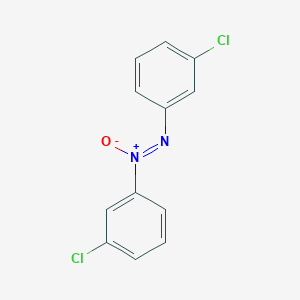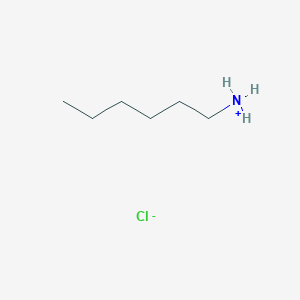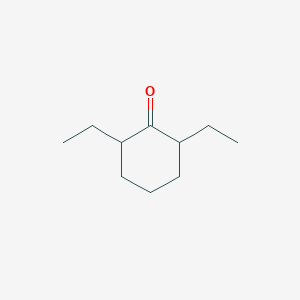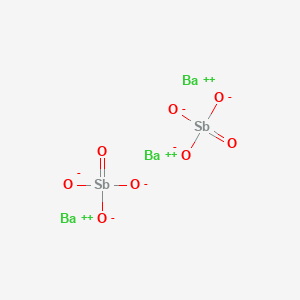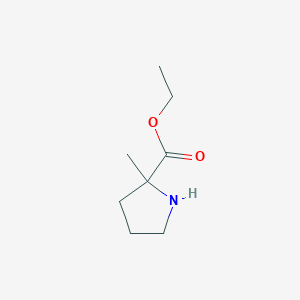
Bis(dimethylamino)diphenylsilan
Übersicht
Beschreibung
Bis(dimethylamino)diphenylsilane (BDDPS) is an organosilicon compound that is widely used in organic synthesis and various other scientific research applications. It is a colorless liquid with a molecular formula of C14H24N2Si. BDDPS is a versatile reagent that is used for a variety of synthetic transformations and has been widely studied in the past few decades.
Wissenschaftliche Forschungsanwendungen
Direkte Amidkopplung von Carbonsäuren und Aminen
Bis(dimethylamino)diphenylsilan wurde bei der direkten Synthese von Amiden aus Aminen und Carbonsäuren verwendet . Diese Methode erfordert nicht den Ausschluss von Luft oder Feuchtigkeit, was sie zu einem unkomplizierten und effizienten Verfahren macht . Die Methode zeigt eine breite Funktionalität und Skalierbarkeit, wie durch eine Robustheitsstudie von Glorius gezeigt wurde . Amidhaltige Moleküle sind in einer Vielzahl von Bereichen, darunter Pharmazeutika und synthetische Polymere, von entscheidender Bedeutung .
Synthese neuer Poly(amide)
This compound wurde bei der Synthese neuer Poly(amide) (PAs) verwendet . Der Prozess beinhaltet die Reaktion des Silans mit Bis(4-carboxyphenyl)R1R2-Silanderivaten, gemäß der Methodik der direkten Polykondensation . Die resultierenden PAs enthalten zwei Diphenylsilan (Ph–Si–Ph) und Oxyether-Einheiten in ihrer sich wiederholenden Einheit . Diese Polymere zeigen eine hohe thermische Beständigkeit und verbesserte Löslichkeit im Vergleich zu herkömmlichen PAs .
Safety and Hazards
Wirkmechanismus
Target of Action
Bis(dimethylamino)diphenylsilane is an organosilicon compound that primarily targets the formation of silicon oxide over substrates like tungsten oxide . It’s used as a precursor in atomic layer deposition (ALD) processes, which are critical for depositing highly conformal and uniform thin films for advanced semiconductor devices .
Mode of Action
The compound interacts with its targets through surface reactions. In the context of ALD, it reacts with the hydroxyl-terminated surface of the substrate, contributing to the formation of silicon oxide . The compound’s dimethylamino groups play a crucial role in these reactions, influencing the energy barriers and reaction energetics .
Biochemical Pathways
These reactions contribute to the formation of silicon oxide thin films, which are essential components in various semiconductor devices .
Pharmacokinetics
It’s important to note that the compound is sensitive to moisture and reacts rapidly with water and protic solvents . This reactivity can influence its stability and handling during industrial processes.
Result of Action
The primary result of Bis(dimethylamino)diphenylsilane’s action is the formation of silicon oxide thin films . These films are highly conformal and uniform, making them suitable for use in advanced semiconductor devices . The quality of these films can be influenced by the specific reactions involving Bis(dimethylamino)diphenylsilane and the conditions under which these reactions occur .
Action Environment
The action of Bis(dimethylamino)diphenylsilane is influenced by environmental factors such as moisture and temperature . The compound is sensitive to moisture and reacts rapidly with water and protic solvents . Therefore, it must be handled and stored under conditions that minimize exposure to moisture. Additionally, the compound’s boiling point is 139°C , indicating that it can be volatile at high temperatures. This volatility can influence its behavior during processes like ALD .
Biochemische Analyse
Biochemical Properties
Bis(dimethylamino)diphenylsilane plays a significant role in biochemical reactions, particularly in the synthesis of amides from carboxylic acids and amines. It acts as a silane reagent, facilitating the formation of amide bonds under mild conditions . This compound interacts with various enzymes and proteins, including those involved in amide bond formation. The nature of these interactions is primarily catalytic, where Bis(dimethylamino)diphenylsilane serves as a mediator to enhance the reaction efficiency .
Cellular Effects
Bis(dimethylamino)diphenylsilane influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the synthesis of polyamides, which are crucial for maintaining cellular structure and function . Additionally, Bis(dimethylamino)diphenylsilane can modulate cell signaling pathways by interacting with specific proteins and enzymes, leading to changes in gene expression and metabolic activity .
Molecular Mechanism
The molecular mechanism of Bis(dimethylamino)diphenylsilane involves its interaction with biomolecules at the molecular level. It binds to specific enzymes and proteins, facilitating the formation of amide bonds through a catalytic process . This compound can also inhibit or activate certain enzymes, leading to changes in gene expression and cellular function . The binding interactions of Bis(dimethylamino)diphenylsilane with biomolecules are crucial for its biochemical activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Bis(dimethylamino)diphenylsilane can change over time. This compound is known for its stability under controlled conditions, but it can degrade when exposed to moisture or protic solvents . Long-term studies have shown that Bis(dimethylamino)diphenylsilane can have sustained effects on cellular function, including prolonged changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of Bis(dimethylamino)diphenylsilane vary with different dosages in animal models. At low doses, it has been observed to facilitate biochemical reactions without causing significant adverse effects . At high doses, Bis(dimethylamino)diphenylsilane can exhibit toxic effects, including cellular damage and disruption of normal metabolic processes . Threshold effects have been identified, indicating the importance of dosage control in experimental settings.
Metabolic Pathways
Bis(dimethylamino)diphenylsilane is involved in various metabolic pathways, particularly those related to amide synthesis. It interacts with enzymes such as carboxylate reductases and amine oxidases, influencing metabolic flux and metabolite levels . The compound’s role in these pathways is essential for its biochemical activity and overall impact on cellular metabolism .
Transport and Distribution
Within cells and tissues, Bis(dimethylamino)diphenylsilane is transported and distributed through specific transporters and binding proteins . These interactions facilitate its localization and accumulation in target areas, enhancing its biochemical activity. The compound’s transport and distribution are crucial for its effectiveness in biochemical reactions and cellular processes .
Subcellular Localization
Bis(dimethylamino)diphenylsilane exhibits specific subcellular localization, which is essential for its activity and function. It is directed to particular compartments or organelles through targeting signals and post-translational modifications . This localization ensures that Bis(dimethylamino)diphenylsilane can effectively interact with its target biomolecules and exert its biochemical effects .
Eigenschaften
IUPAC Name |
N-[dimethylamino(diphenyl)silyl]-N-methylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2Si/c1-17(2)19(18(3)4,15-11-7-5-8-12-15)16-13-9-6-10-14-16/h5-14H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTURFVPIEOKJBC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8061420 | |
| Record name | Silanediamine, N,N,N',N'-tetramethyl-1,1-diphenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8061420 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.44 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless to yellow liquid; [Alfa Aesar MSDS] | |
| Record name | Bis(dimethylamino)diphenylsilane | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/20341 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
1027-62-9 | |
| Record name | N,N,N′,N′-Tetramethyl-1,1-diphenylsilanediamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1027-62-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Silanediamine, N,N,N',N'-tetramethyl-1,1-diphenyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001027629 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bis(dimethylamino)diphenylsilane | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=252155 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Silanediamine, N,N,N',N'-tetramethyl-1,1-diphenyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Silanediamine, N,N,N',N'-tetramethyl-1,1-diphenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8061420 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bis(dimethylamino)diphenylsilane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.581 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








